molecular formula C13H18N2O3 B2845225 N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide CAS No. 1825589-55-6

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide

Katalognummer B2845225
CAS-Nummer: 1825589-55-6
Molekulargewicht: 250.298
InChI-Schlüssel: MZPDXCZLAWEOPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide, also known as CPI-455, is a small molecule inhibitor of histone demethylase KDM5A. It is a potential therapeutic drug for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Wirkmechanismus

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide inhibits the activity of KDM5A, a histone demethylase that removes methyl groups from lysine 4 of histone H3. KDM5A is overexpressed in many types of cancer and is involved in the regulation of genes that promote cancer cell growth and survival. By inhibiting KDM5A, this compound increases the levels of methylated histone H3 and represses the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. This compound also sensitizes cancer cells to chemotherapy and radiation therapy by inhibiting the DNA damage response pathway. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide in lab experiments is its specificity for KDM5A. This allows for the selective inhibition of KDM5A activity without affecting other histone demethylases. Another advantage is its low toxicity in normal cells and tissues. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide. One direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Furthermore, the combination of this compound with other cancer drugs may improve its therapeutic potential. Finally, the identification of biomarkers that predict the response to this compound may improve patient selection for clinical trials.

Synthesemethoden

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been described in several publications. The most recent and efficient method involves the reaction of 2-(propan-2-yl)-5-methylfuran-3-carboxylic acid with 1-cyano-2-methoxy-1-methylethylene in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been extensively studied in various cancer models, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been found to have synergistic effects with other cancer drugs, such as histone deacetylase inhibitors and bromodomain inhibitors.

Eigenschaften

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-3-propan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)10-5-6-18-11(10)12(16)15-13(3,7-14)8-17-4/h5-6,9H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPDXCZLAWEOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(OC=C1)C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.